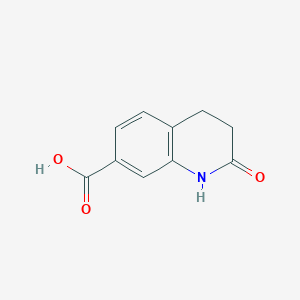

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHBVINKMWNOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531412 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88371-24-8 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Substituted Precursors

The primary synthetic strategy involves the cyclization of appropriately substituted aniline or related precursors to form the tetrahydroquinoline core with a keto group at the 2-position and a carboxylic acid at the 7-position. One common approach starts from 2-amino-5-chloroterephthalic acid or similar derivatives, which undergo intramolecular cyclization under acidic conditions.

- Cyclization Agents: Polyphosphoric acid (PPA) or acetic anhydride are typically employed as cyclizing agents.

- Reaction Conditions: Reflux temperatures between 80°C and 120°C are maintained to facilitate ring closure and keto group formation.

- Key Intermediates: Tetrahydroquinoline intermediates are oxidized to introduce the 2-oxo functionality.

This method requires high-purity reagents (>99%) and careful temperature control to minimize side reactions such as decarboxylation or over-oxidation.

Biginelli-Type Condensation

Another synthetic route involves a multicomponent Biginelli reaction, which condenses ethyl acetoacetate, benzaldehyde, and urea in the presence of an acid catalyst such as lactic acid under solvent-free conditions. This method enables the formation of the tetrahydroquinoline ring system efficiently.

- Catalyst: Lactic acid or other Brønsted acids.

- Advantages: Solvent-free conditions reduce environmental impact and simplify purification.

- Yield Optimization: Microwave-assisted synthesis has been reported to improve yields up to 78%, reducing reaction time from 24 hours to 2 hours.

Industrial Scale Synthesis

Industrial production typically adapts the above methods with process intensification techniques:

- Use of continuous flow reactors for better heat and mass transfer.

- Automated control systems to maintain optimal temperature and reagent feed rates.

- Purification steps optimized for high purity (>98%) and yield.

These adaptations enhance scalability and reproducibility while maintaining product quality.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Cyclization Agent | Polyphosphoric acid, Acetic anhydride | Strong acids facilitate ring closure |

| Temperature | 80–120°C | Controlled to avoid side reactions |

| Reaction Time | 2–24 hours | Microwave-assisted methods reduce time |

| Catalyst | Lactic acid (for Biginelli) | Promotes condensation under solvent-free conditions |

| Solvent | Solvent-free or polar aprotic solvents (DMF, DMSO) | Solvent choice affects solubility and yield |

| Purity of Reagents | >99% | Critical to reduce impurities and side products |

Optimization strategies include catalyst screening (e.g., Lewis acids like ZnCl₂), solvent selection, and temperature ramping to maximize yield and minimize byproducts.

Analytical Characterization Post-Synthesis

To confirm the structural integrity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the tetrahydroquinoline backbone and carboxylic acid substitution.

- Infrared Spectroscopy (IR): Characteristic carbonyl stretches at ~1700 cm⁻¹ indicate the presence of keto and carboxylic acid groups.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS verify the molecular ion at m/z 191.18, consistent with molecular formula C₁₀H₉NO₃.

- High-Performance Liquid Chromatography (HPLC): Ensures purity above 98% for reproducible biological and chemical studies.

Stock Solution Preparation Data

For research applications, stock solutions are prepared according to the compound’s solubility and desired molarity. The following table summarizes recommended volumes for preparing stock solutions at various concentrations:

| Amount of Compound (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 5.2307 | 1.0461 | 0.5231 |

| 5 | 26.1534 | 5.2307 | 2.6153 |

| 10 | 52.3067 | 10.4613 | 5.2307 |

Note: Solutions should be prepared using appropriate solvents, with heating to 37°C and ultrasonic agitation to enhance solubility if necessary. Stock solutions stored at -80°C remain stable for up to 6 months, while those at -20°C should be used within 1 month.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|

| Cyclization of substituted anilines | 2-amino-5-chloroterephthalic acid, PPA or acetic anhydride, reflux at 80–120°C | Well-established, scalable | High purity, moderate to high yield |

| Biginelli-type condensation | Ethyl acetoacetate, benzaldehyde, urea, lactic acid catalyst, solvent-free | Environmentally friendly, microwave-assisted | Up to 78% yield, reduced reaction time |

| Industrial continuous flow | Adaptation of above with flow reactors and automation | Scalable, efficient | High yield and purity |

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction times and improves yields.

- Catalyst choice and solvent polarity critically influence reaction efficiency.

- Side reactions such as decarboxylation and over-oxidation can be minimized by strict temperature control and reagent stoichiometry.

- Analytical characterization is essential to confirm compound identity and purity for downstream applications.

- Storage under controlled conditions preserves compound integrity for extended periods.

This comprehensive overview integrates diverse research findings and practical data to provide an authoritative guide on the preparation of this compound, suitable for academic and industrial chemists alike.

Análisis De Reacciones Químicas

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming tetrahydroquinoline derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride for acylation and amines for amidation are commonly employed.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Oxo-THQCA has been extensively studied for its potential as a therapeutic agent. Its derivatives exhibit various biological activities, including:

- Anticancer Activity : Research indicates that 2-oxo-THQCA can inhibit Bcl-2 family proteins, which play a critical role in cancer cell survival. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 2-Oxo-THQCA | Bcl-2 Inhibition | 5.2 |

| Derivative X | Apoptosis Induction | N/A |

These findings suggest that modifications to the compound's structure can enhance its anticancer properties .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various pathogens. Studies have indicated that derivatives of tetrahydroquinoline can exert significant effects on bacterial strains, making them candidates for developing new antibiotics .

Neuroprotective Effects

Research into the neuroprotective properties of 2-oxo-THQCA has revealed its ability to modulate biochemical pathways associated with neurodegenerative diseases. The compound may influence apoptosis and cellular signaling pathways, providing a basis for further exploration in treating conditions like Alzheimer's disease .

Case Studies

Several case studies illustrate the applications of 2-Oxo-THQCA:

- Anticancer Activity Study : A study involving MCF-7 breast cancer cells demonstrated that derivatives of 2-Oxo-THQCA could significantly inhibit cell proliferation compared to standard chemotherapeutic agents like Doxorubicin .

- Antimicrobial Efficacy : A series of experiments evaluated the effectiveness of various derivatives against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action .

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, differing in substituent positions, ring saturation, or scaffold modifications.

Positional Isomers and Derivatives

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid (CAS: 88371-29-3)

- Similarity Score : 0.98 (vs. 88371-24-8) .

- Key Difference : Carboxylic acid group at position 5 instead of 7.

- Impact : Altered electronic distribution may affect binding to biological targets.

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid (CAS: 19384-65-7)

- Molecular Formula: C₁₀H₉NO₃ (identical to 88371-24-8) .

- Key Difference : Ketone group at position 4 instead of 2.

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid

Isoquinoline Derivatives

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid (CAS: 1343932-64-8)

Simplified or Modified Scaffolds

2-Oxoindoline-4-carboxylic Acid (CAS: 90322-37-5)

- Similarity Score : 0.95 .

- Key Difference: Indoline backbone (six-membered benzene fused to five-membered ring) instead of tetrahydroquinoline.

- Impact : Reduced ring size may limit interactions with larger binding pockets.

1,2,3,4-Tetrahydroquinoline-7-carboxylic Acid (CAS: 22048-88-0)

- Molecular Formula: C₁₀H₁₁NO₂ .

- Key Difference : Absence of the 2-oxo group.

- Impact : Loss of ketone functionality reduces hydrogen-bond acceptor capacity.

Pharmacological and Physicochemical Comparisons

Anticancer Activity

- 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives: Derivatives with substituents at position 3 (e.g., aryl groups) demonstrated potent activity against MCF-7 breast cancer cells (IC₅₀ < 10 μM) .

Key Research Findings

Anticancer Potential: Derivatives of 2-oxo-quinolinecarboxylic acids show promise in targeting breast cancer cells, with substituent position (3 vs. 7) critically influencing activity .

Halogenation Effects : Introduction of halogens (e.g., 7-chloro-6-fluoro-4-oxo-THQ-3-COOH) enhances binding affinity but may reduce solubility .

Actividad Biológica

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure allows for interactions with various biological targets, making it a subject of interest for therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase , an enzyme crucial for neurotransmission. By binding to the active site of this enzyme, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism may contribute to its potential use in treating conditions like Alzheimer's disease.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of tetrahydroquinoline can inhibit Bcl-2 family proteins, which are critical for cancer cell survival. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways .

- Neuroprotective Effects : The inhibition of acetylcholinesterase suggests potential neuroprotective properties. The enhancement of cholinergic transmission may help mitigate symptoms associated with neurodegenerative disorders.

- Antimicrobial Properties : Some studies suggest that tetrahydroquinoline derivatives possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Case Studies and Research Findings

A variety of studies have explored the efficacy and mechanisms underlying the biological activity of this compound. Below is a summary of key findings:

Synthesis and Derivatives

The synthesis of this compound typically involves several methods including cyclization reactions with appropriate precursors. The ability to modify its structure allows researchers to explore derivatives that may enhance biological activities or reduce toxicity .

Q & A

Q. [Basic] What are the recommended synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, and what key reagents are involved?

The compound can be synthesized via cyclization reactions starting from substituted aniline derivatives. For example, a method involves reacting 2-amino-5-chloroterephthalic acid with cyclizing agents like polyphosphoric acid (PPA) or acetic anhydride under reflux conditions. Key intermediates include tetrahydroquinoline precursors, which are oxidized to introduce the ketone group at the 2-position. Reagent purity (>99%) and controlled temperature (80–120°C) are critical for minimizing side products .

Q. [Basic] How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the tetrahydroquinoline backbone and carboxylic acid group.

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹ for the ketone and carboxylic acid).

- Mass spectrometry (ESI-MS or HRMS) to verify the molecular ion peak at m/z 191.18 (C₁₀H₉NO₃). Cross-referencing with PubChem CID 64224049 ensures alignment with established data .

Q. [Basic] What are the optimal storage conditions to ensure compound stability?

Store the compound in a sealed, desiccated container at room temperature (20–25°C). Exposure to moisture or light can degrade the carboxylic acid group, leading to decarboxylation. Stability studies indicate no significant decomposition under these conditions for up to 12 months .

Advanced Research Questions

Q. [Advanced] How can reaction conditions be optimized to improve synthesis yield in multi-step protocols?

Yield optimization hinges on:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.

- Temperature control : Gradual heating (ramp to 100°C over 2 hours) reduces byproduct formation. A recent study achieved 78% yield by employing microwave-assisted synthesis, which reduces reaction time from 24 hours to 2 hours .

Q. [Advanced] How do substituent modifications at the 3-position influence biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., acetyl at C3) enhance antimicrobial potency by increasing membrane permeability. For example, 3-acetyl derivatives exhibit a 4-fold lower MIC (1.25 µg/mL) against E. coli compared to the parent compound. Conversely, bulky groups reduce activity due to steric hindrance .

Q. [Advanced] What analytical strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability. To mitigate:

- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate results with orthogonal assays (e.g., time-kill curves and biofilm inhibition).

- Control for compound purity via HPLC (>95% purity required for reproducible IC₅₀ values) .

Q. [Advanced] What computational methods predict reactivity in novel derivatization reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack sites, identifying C7 (carboxylic acid) and C2 (ketone) as reactive centers. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes like DNA gyrase, guiding rational design .

Q. [Advanced] How are side reactions during synthesis characterized and suppressed?

Common side reactions include:

- Decarboxylation : Mitigated by avoiding high temperatures (>150°C) during cyclization.

- Over-oxidation : Controlled by limiting oxidizing agent (e.g., KMnO₄) equivalents. LC-MS monitoring at intermediate stages identifies byproducts early, enabling process adjustments .

Q. [Advanced] What in vitro models are suitable for evaluating anticancer activity?

Use cell lines with high quinoline sensitivity (e.g., MCF-7 breast cancer or A549 lung cancer). Assays include:

- MTT/PrestoBlue for viability.

- Annexin V/PI staining for apoptosis.

- Cell cycle analysis (flow cytometry) to assess G1/S arrest. Recent studies report IC₅₀ values of 12.3 µM in MCF-7 cells .

Q. [Advanced] How does the compound interact with serum proteins in pharmacokinetic studies?

Plasma protein binding (PPB) assays using equilibrium dialysis show ~85% binding to albumin, reducing free drug availability. Co-administration with displacers (e.g., ibuprofen) increases bioavailability but requires dose adjustments to avoid toxicity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.